1(3H)-Isobenzofuranone, 4,7-dimethyl-
Overview
Description
1(3H)-Isobenzofuranone, 4,7-dimethyl- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as phthalide and is a cyclic organic compound with a lactone functional group. The synthesis method of this compound is relatively simple, and it has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Cytotoxicity and Biological Activity
1(3H)-Isobenzofuranone derivatives demonstrate cytotoxicity against various cancer cells. For instance, a derivative isolated from the mangrove endophytic fungus Penicillium sp. showed cytotoxicity against KB and KBV200 cells (Yang et al., 2013). Similarly, a derivative from a marine Streptomyces sp. exhibited cytotoxicities against human cancer cells HL-60, A549, and BEL-7402 (Xie et al., 2012).
Photochemistry and Photoreactions
The photochemical behavior of compounds related to 1(3H)-Isobenzofuranone, such as 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, reveals its potential in synthetic organic chemistry. These compounds undergo transformations under irradiation, leading to products like 3-alkoxy-6-methylindan-1-ones (Plíštil et al., 2006).
Crystal Structure and Theoretical Studies
Studies on the crystal structure of Isobenzofuran-1(3H)-ones, including resonance-assisted hydrogen bonds (RAHBs), provide insights into the electronic structure and π-delocalization of these compounds. This knowledge is vital for understanding their chemical behavior and potential applications (Franca et al., 2016).
Chemical Reactivity
Research on the reactivity of similar compounds, like isocoumarins and 1-ethoxyisochroman, has shown how these substances react with various nucleophilic reagents. This information is crucial for their application in chemical synthesis (Yamato et al., 1980).
Luminescence Sensing
Some 1(3H)-Isobenzofuranone derivatives have been utilized in the development of lanthanide metal-organic frameworks for luminescence sensing of chemicals like benzaldehyde (Shi et al., 2015).
Antimicrobial Activity
A benzoisofuranone derivative showed antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Rahman & Gray, 2005).
Mechanism of Action
properties
IUPAC Name |
4,7-dimethyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-7(2)9-8(6)5-12-10(9)11/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGHQDZQVYCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342701 | |
Record name | 4,7-Dimethyl-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54598-91-3 | |
Record name | 4,7-Dimethyl-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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